molecular formula C9H13ClFNO B13162266 (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B13162266
M. Wt: 205.66 g/mol
InChI Key: FFOAXWXWUDSGCD-RGMNGODLSA-N
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Description

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenyl ring and an ethylamine chain. The compound’s structure includes a fluorine atom and a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonium acetate and a reducing agent.

    Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may produce various substituted phenethylamines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for potential therapeutic effects, including its role as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.

    Enzymes: Inhibition or activation of enzymes involved in metabolic processes.

    Pathways: Modulation of cellular pathways, affecting physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.

    4-fluoro-2-methoxyphenethylamine: Lacks the chiral center and may have different chemical properties.

    4-fluoro-2-methoxyamphetamine: A structurally related compound with different pharmacological effects.

Uniqueness

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

(1S)-1-(4-fluoro-2-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1

InChI Key

FFOAXWXWUDSGCD-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)OC)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)N.Cl

Origin of Product

United States

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